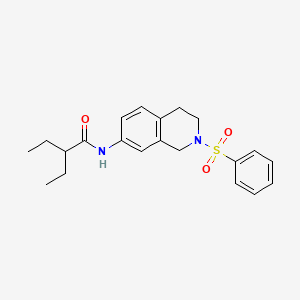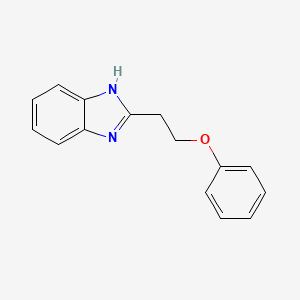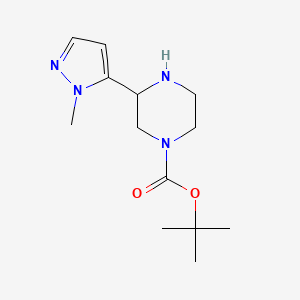
2-ethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide, commonly known as TET, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. TET belongs to a class of compounds known as tetrahydroisoquinolines, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
TET exerts its biological effects through the modulation of various signaling pathways. TET has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. TET has also been found to modulate the activity of certain neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
TET has been found to exhibit a wide range of biochemical and physiological effects. TET has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. TET has also been found to exhibit anti-inflammatory and analgesic activities by modulating the activity of certain enzymes involved in the inflammatory response. TET has also been found to have neuroprotective effects by modulating the activity of certain neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TET has several advantages for use in lab experiments. TET is a relatively stable compound that can be easily synthesized in the lab. TET is also relatively easy to administer to cells in culture or to animals in vivo. However, TET also has some limitations for use in lab experiments. TET has a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, TET may have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on TET. One potential direction is to investigate the potential therapeutic applications of TET in the treatment of neurodegenerative diseases. Another potential direction is to investigate the potential use of TET as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to elucidate the mechanism of action of TET and to identify potential off-target effects.
Métodos De Síntesis
TET can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis of TET involves the reaction of 2-phenylsulfonyl-1,2,3,4-tetrahydroisoquinoline with ethyl 4-bromobutyrate in the presence of a base. The resulting product is then treated with hydrochloric acid to yield TET.
Aplicaciones Científicas De Investigación
TET has been the subject of extensive scientific research due to its potential therapeutic applications. TET has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. TET has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-3-16(4-2)21(24)22-19-11-10-17-12-13-23(15-18(17)14-19)27(25,26)20-8-6-5-7-9-20/h5-11,14,16H,3-4,12-13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWNEIJTZVPTMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B3020267.png)
![N-(1-cyanocyclohexyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3020268.png)

![(E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine](/img/structure/B3020272.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B3020274.png)
![4-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B3020275.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B3020276.png)



![5-(furan-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B3020283.png)

![1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B3020286.png)